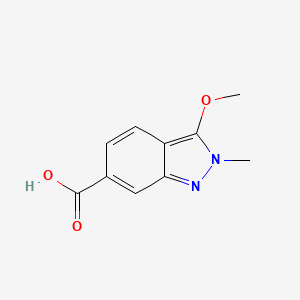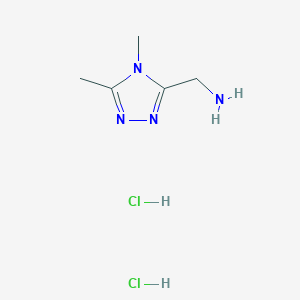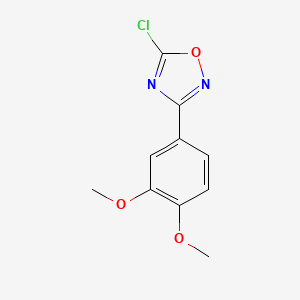
2-(2,3-Dichlorobenzoyl)-4-methylpyridine
Vue d'ensemble
Description
“2-(2,3-Dichlorobenzoyl)-4-methylpyridine” is a chemical compound. It is related to 2,3-Dichlorobenzoyl chloride , which is used in the preparation of xanthine oxidase inhibitory activity . The molecular formula of 2,3-Dichlorobenzoyl chloride is C7H3Cl3O .
Synthesis Analysis
The synthesis of related compounds involves the use of 2,3-Dichlorobenzoyl chloride. For example, in the synthesis of Lamotrigine, a drug substance, 2,3-Dichlorobenzoyl chloride is treated with cuprous cyanide to form an acyl cyanide . This intermediate is then reacted with the nitrate salt of aminoguanidine to give an intermediate which is cyclised to the diamino triazine of the drug product .Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzoyl chloride, a related compound, has the molecular formula C7H3Cl3O . The average mass is 209.457 Da and the monoisotopic mass is 207.924942 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For instance, a simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance, and its regio isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a related compound, include a molecular formula of C7H3Cl3O, an average mass of 209.457 Da, and a monoisotopic mass of 207.924942 Da .Applications De Recherche Scientifique
Hydrogen Bonded Supramolecular Associations
The study of hydrogen-bonded supramolecular associations reveals the potential of 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives in forming crystal structures through organic acid-base salts. These structures exhibit extensive classical hydrogen bonds and noncovalent interactions, contributing to the understanding of weak and strong noncovalent interactions in crystal packing. The research demonstrates the role of such interactions in the formation of 1D–3D framework structures, highlighting the importance of various non-covalent interactions in supramolecular chemistry (Khalib et al., 2014).
Silyl-Mediated Halogen/Halogen Displacement
In the realm of organic synthesis, the derivative plays a crucial role in the silyl-mediated halogen/halogen displacement reactions. The ability to convert chloropyridines into their bromo and iodo counterparts through such reactions demonstrates the compound's utility in synthesizing various halogenated pyridines. This process is essential for creating intermediates used in pharmaceuticals and agrochemicals, showcasing the compound's versatility in organic synthesis (Schlosser & Cottet, 2002).
Synthesis of Complexes and Coordination Chemistry
The synthesis and structural analysis of complexes formed with 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives shed light on their potential in coordination chemistry. The preparation of such complexes, characterized by X-ray diffraction, provides insights into their crystal structures and the types of interactions that stabilize them. This research area explores the compound's applications in developing new materials with specific magnetic, optical, or catalytic properties, contributing to advancements in materials science and catalysis (Xia, 2001).
Pyridinylmethyl Functionalization
The functionalization of pyridinylmethyl groups using 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives is significant in synthesizing cognition-enhancing drugs. This method involves a series of reactions, including chlorination and methanesulfonylation, to produce novel alkylating agents. Such processes are crucial for developing therapeutic agents, demonstrating the compound's relevance in pharmaceutical research (Pesti et al., 2000).
Preparation and Characterization of Nonclassical Compounds
Research on the preparation and characterization of nonclassical compounds, such as tetraazaporphyrin complexes, highlights the potential of 2-(2,3-Dichlorobenzoyl)-4-methylpyridine derivatives in developing materials with unusual bonding systems. These studies contribute to the field of supramolecular chemistry, offering insights into the design and synthesis of novel compounds with unique properties for applications in optoelectronics and catalysis (Kimura et al., 2011).
Safety And Hazards
The safety data sheet for 2,3-Dichlorobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCWCYCRLAABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)


![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)


![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

